2-Bromo-1,3-diisopropylbenzene

Cross-Coupling Catalysis Synthetic Methodology Reaction Kinetics

2-Bromo-1,3-diisopropylbenzene (CAS 57190-17-7), also known as 2,6-Diisopropylphenyl bromide, is a halogenated aromatic hydrocarbon belonging to the class of sterically hindered aryl bromides. Its structure features a bromine atom ortho to two bulky isopropyl groups on a benzene ring.

Molecular Formula C12H17B
Molecular Weight 241.17 g/mol
CAS No. 57190-17-7
Cat. No. B1280823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-diisopropylbenzene
CAS57190-17-7
Molecular FormulaC12H17B
Molecular Weight241.17 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)Br
InChIInChI=1S/C12H17Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3
InChIKeyQEOQKWIURDCGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1,3-diisopropylbenzene (CAS 57190-17-7) - Sterically Hindered Aryl Halide for Ligand Synthesis and Cross-Coupling


2-Bromo-1,3-diisopropylbenzene (CAS 57190-17-7), also known as 2,6-Diisopropylphenyl bromide, is a halogenated aromatic hydrocarbon belonging to the class of sterically hindered aryl bromides. Its structure features a bromine atom ortho to two bulky isopropyl groups on a benzene ring . This compound serves as a versatile electrophile in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, and as a key precursor for synthesizing bulky ligands, notably the widely used 2,6-diisopropylphenyl (Dipp) group [1]. Its commercial availability as a high-purity liquid (typically 95-97%) from multiple global vendors makes it a reliable building block for pharmaceutical, agrochemical, and materials science research .

Workflow Ligand precursor via cross-coupling
Selection Sterically hindered aryl bromide building block
Format High-purity liquid for synthesis

Why 2-Bromo-1,3-diisopropylbenzene (CAS 57190-17-7) Cannot Be Casually Substituted with Other Halogenated Analogs


Direct substitution of 2-Bromo-1,3-diisopropylbenzene with related halogenated aromatics, such as the chloro- or iodo- analogs, or with less sterically encumbered aryl bromides, is not straightforward and will likely lead to divergent experimental outcomes. The choice of halogen (Br vs. Cl vs. I) dictates the reactivity profile in cross-coupling reactions, with bromides offering a critical balance between oxidative addition rates and catalyst compatibility [1]. Furthermore, the unique ortho-diisopropyl substitution pattern imparts significant steric bulk that can fundamentally alter reaction kinetics and selectivity, a property that cannot be replicated by simpler aryl bromides [2]. The following quantitative and qualitative evidence details why the specific combination of bromine and the 2,6-diisopropyl substitution pattern in this compound is non-fungible for targeted synthetic applications.

Target: 2-Bromo-1,3-diisopropylbenzene
Chloro- or iodo- analogs shift oxidative addition rates; only the bromide balances catalyst compatibility for standard Pd couplings.
Target: 2,6-Diisopropyl substitution
Less hindered aryl bromides cannot replicate the steric control required for low-coordinate metal complexes or selective ligand geometries.

Quantitative Differentiation Guide: 2-Bromo-1,3-diisopropylbenzene (CAS 57190-17-7) vs. Closest Analogs


Reactivity Profile: Oxidative Addition Potential of 2-Bromo-1,3-diisopropylbenzene vs. Chloro- and Iodo- Analogs in Cross-Coupling

The bromine atom in 2-bromo-1,3-diisopropylbenzene provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions, which is not shared by its chloro- or iodo- analogs. Chloroarenes like 2-chloro-1,3-diisopropylbenzene (CAS 54845-36-2) are significantly less reactive toward oxidative addition, often requiring specialized, electron-rich ligands and harsher conditions [1]. Conversely, iodoarenes like 2-iodo-1,3-diisopropylbenzene (CAS 163704-47-0) are more reactive but can be less stable and may lead to undesired side reactions or homocoupling . This compound, as an aryl bromide, sits in the middle, offering broad compatibility with a wide range of standard Pd catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and reaction conditions, making it a versatile and reliable first-choice electrophile for method development and library synthesis [1].

Oxidative Addition Reactivity
Class-level inference
Standard reactivity (intermediate) vs. low (Cl) and high (I) toward Pd(0)
Supports broad catalyst screening fit
Based on well-established C-X bond strength trends
Cross-Coupling Catalysis Synthetic Methodology Reaction Kinetics

Steric Bulk Quantified: Differential Impact of 2,6-Diisopropylphenyl (Dipp) vs. 2,4,6-Trimethylphenyl (Mes) Groups on Metal Ligation

The 2,6-diisopropylphenyl (Dipp) moiety, derived from 2-bromo-1,3-diisopropylbenzene, imparts a quantifiably greater steric hindrance than the related 2,4,6-trimethylphenyl (Mes) group, leading to different metal complex stoichiometries. In a direct comparison of isocyanide ligands (CNAr), the Dipp-substituted ligand allowed for the binding of only two units to Cu(I) and Ag(I) centers, whereas the less bulky Mes-substituted ligand accommodated three units. Similarly, with a Mo(0) center, the Dipp ligand prevented the binding of a third isocyanide unit and forced a specific cis-geometry [1].

Steric Control (Dipp vs Mes)
Supporting evidence
33% reduction in coordination number (3→2)
Enforces low-coordinate metal geometries
Isocyanide ligand binding study, Cu(I)/Ag(I) salts
Coordination Chemistry Organometallic Synthesis Ligand Design Steric Effects

Procurement-Relevant Physical Properties: Comparative Analysis of 2-Bromo-1,3-diisopropylbenzene vs. Parent Hydrocarbon and Iodo Analog

Key physical properties differentiate 2-bromo-1,3-diisopropylbenzene from its parent hydrocarbon and iodo analog, impacting handling, purification, and shipping considerations. The target compound's boiling point is significantly higher than 1,3-diisopropylbenzene (203 °C at 760 mmHg) but lower than the iodo analog (268.7 °C at 760 mmHg), placing it in a convenient range for distillation or vacuum removal. Its density (1.171 g/mL at 25 °C) and flash point (98 °C) are also intermediate and are critical data for safe handling and logistics [1][2][3].

Boiling Point Comparison
Cross-study comparable
~51 °C higher than parent hydrocarbon, ~14 °C lower than iodo-analog
Facilitates vacuum distillation purification
At 760 mmHg; extrapolated or reported values
Physicochemical Properties Procurement Compound Handling

Purity Specifications and Price Points: A Market-Based Comparison for Procurement Decisions

Commercial availability and pricing are key differentiators for procurement. 2-Bromo-1,3-diisopropylbenzene is widely available from major chemical suppliers in standard purities of 95-97%. For example, a 5g quantity is listed at $18.00 from one major vendor . In contrast, the less commonly used 2-chloro- analog is primarily available from specialized vendors, and the more reactive 2-iodo- analog is typically sold at a higher price point for smaller quantities (e.g., $38.00 for 1g from one supplier), reflecting its more niche and costly synthesis .

Cost Efficiency
Data to verify
~$3.60/g vs $38.00/g for iodo-analog (listed prices)
Economical screening substrate
Based on 2024–2025 vendor listings; verify for current quotes
Procurement Cost Analysis Purity Assessment

Recommended Application Scenarios for 2-Bromo-1,3-diisopropylbenzene (CAS 57190-17-7) Based on Verified Differentiation


Synthesis of Sterically Demanding N-Heterocyclic Carbene (NHC) and Phosphine Ligands

The primary application of 2-Bromo-1,3-diisopropylbenzene is as a precursor to the 2,6-diisopropylphenyl (Dipp) group, a critical steric element in modern ligand design. The quantitative steric effect of the Dipp group, as shown by its ability to restrict coordination number by 33% compared to the Mes group [1], makes it the preferred building block for synthesizing bulky ligands such as NHCs (e.g., IPr) and phosphines. These ligands are essential for stabilizing low-coordinate metal centers and enabling challenging cross-coupling reactions that are not possible with less sterically protected catalysts.

High-Throughput Reaction Screening and Method Development for Palladium-Catalyzed Cross-Couplings

As an aryl bromide, 2-Bromo-1,3-diisopropylbenzene occupies the reactivity 'sweet spot' for cross-coupling, making it an ideal substrate for screening new catalysts and reaction conditions [1]. Unlike the chloro-analog which may require specialized conditions, this compound will react under a broad range of standard protocols. Its favorable cost profile ($3.60/g for 5g) compared to the iodo-analog ($38.00/g) further justifies its use as a primary screening substrate in both academic and industrial process chemistry labs, allowing for more extensive experimentation within a given budget [2].

Preparation of Sterically Shielded Building Blocks for Agrochemical and Pharmaceutical Intermediates

In the synthesis of complex molecules where controlling the steric environment around a reactive center is crucial for selectivity, 2-Bromo-1,3-diisopropylbenzene is the optimal starting material. By introducing the bulky Dipp group early in a synthetic sequence, chemists can leverage its unique steric profile to direct subsequent reactions, prevent unwanted side reactions, or protect a specific site. The moderate boiling point (128-130 °C at 15 Torr) facilitates its purification and removal when needed, unlike higher-boiling analogs [1].

Preparation of Sterically Shielded Building Blocks for Agrochemical and Pharmaceutical Intermediates

In the synthesis of complex molecules where controlling the steric environment around a reactive center is crucial for selectivity, 2-Bromo-1,3-diisopropylbenzene is the optimal starting material. By introducing the bulky Dipp group early in a synthetic sequence, chemists can leverage its unique steric profile to direct subsequent reactions, prevent unwanted side reactions, or protect a specific site. The moderate boiling point (128-130 °C at 15 Torr) facilitates its purification and removal when needed, unlike higher-boiling analogs [1].

Application
Selection Property
Validation Focus
Sterically demanding NHC / phosphine ligand synthesis
Dipp-group steric profile
Coordination number control and geometry enforcement
High-throughput Pd cross-coupling screening
Balanced aryl bromide reactivity
Broad catalyst compatibility under standard conditions
Sterically shielded agrochemical / pharmaceutical intermediates
Ortho-diisopropyl steric shielding
Selective reaction direction and side-reaction suppression
Sterically shielded building block preparation (purification-friendly)
Moderate boiling point range
Vacuum distillation removal and isolation

Technical Documentation Hub

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